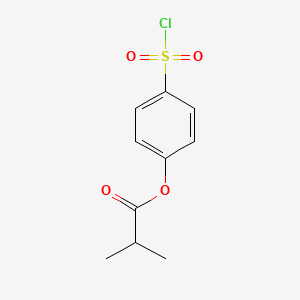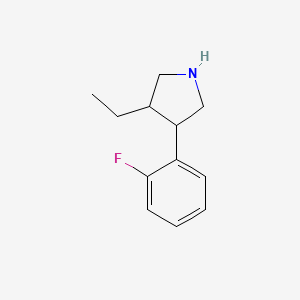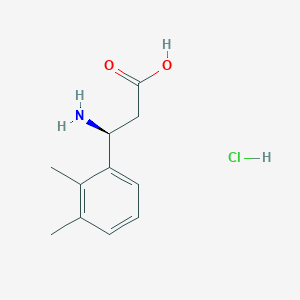
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is a synthetic organic compound that belongs to the class of amines It features a cyclopentane ring substituted with a methoxypyrrolidine group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine typically involves the following steps:
Formation of the Methoxypyrrolidine Ring: This can be achieved through the reaction of a suitable pyrrolidine precursor with methanol under acidic or basic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Coupling of Methoxypyrrolidine and Cyclopentane: The methoxypyrrolidine group is then coupled with the cyclopentane ring using appropriate reagents and catalysts.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxypyrrolidin-1-yl)-N-ethylcyclopentan-1-amine: Similar structure with an ethyl group instead of a methyl group.
2-(3-Methoxypyrrolidin-1-yl)-N-propylcyclopentan-1-amine: Similar structure with a propyl group instead of a methyl group.
2-(3-Methoxypyrrolidin-1-yl)-N-butylcyclopentan-1-amine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
2-(3-Methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the methoxypyrrolidine group and the methylamine group in the cyclopentane ring may result in unique interactions with molecular targets, leading to specific biological effects.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-N-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-12-10-4-3-5-11(10)13-7-6-9(8-13)14-2/h9-12H,3-8H2,1-2H3 |
InChI Key |
KAXMPXUXSCSNMG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1N2CCC(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)

![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)





![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)



